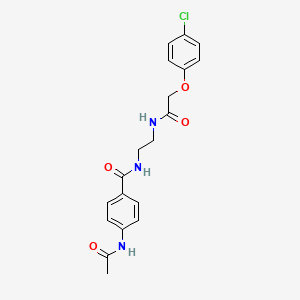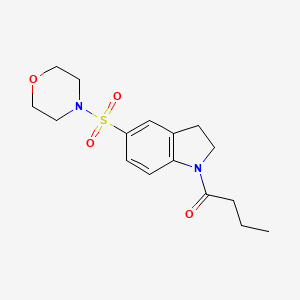![molecular formula C20H21N3O2S2 B3012122 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941951-37-7](/img/structure/B3012122.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone" has been the subject of several studies. It has been synthesized using various methods and has shown potential in different applications. The compound's molecular structure and chemical reactions have been analyzed to understand its properties and potential uses.
Synthesis Analysis
The compound has been synthesized using electrochemical methods, catalytic N-formylation, and microwave-assisted synthesis. These methods have been employed to produce the compound efficiently and with high yields. The electrochemical synthesis involved the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, while the catalytic N-formylation utilized sulfated tungstate as a mild heterogeneous catalyst. The microwave-assisted synthesis was carried out through click cyclocondensation, and the reactions were greatly accelerated using microwave irradiation .
Molecular Structure Analysis
The molecular structure of the compound has been characterized using various spectroscopic techniques, including IR, NMR, and MS spectral data. Additionally, X-ray diffraction analysis has provided insights into the crystal structure of the compound, demonstrating a conventional chair conformation for the piperazine ring. Hirshfeld Surface Analysis (HAS) has also been conducted, showing clear agreement with the XRD analysis .
Chemical Reactions Analysis
The compound has been subjected to various chemical reactions, including Michael addition reactions and condensation reactions. These reactions have been studied to understand the reactivity and functional group transformations of the compound. Plausible mechanisms for the oxidation and addition reactions have been proposed to elucidate the pathways involved in the chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been examined, including its antibacterial effects and potential anti-mycobacterial activity. The compound has shown high potency against bacterial strains, with low MIC values, making it a promising candidate for antibacterial drug design. Additionally, the compound's therapeutic index has been evaluated, showing its potential for further development as an antibacterial agent .
These analyses provide a comprehensive understanding of the compound "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone" and its potential applications in various fields.
Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. Synthesis of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones via catalytic N-formylation: antibacterial drug design. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone and HS-Analysis.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, specifically focusing on the oxidation of related compounds in the presence of nucleophiles. They provide insights into the mechanism of such reactions, contributing to our understanding of electrochemical processes in organic chemistry (Amani & Nematollahi, 2012).
Green Synthesis and Crystal Structure
Said et al. (2020) reported on the eco-friendly microwave-assisted synthesis of a related compound. They emphasize the regioselective creation of a 1,2,3-triazole isomer, highlighting an environmentally sustainable approach to chemical synthesis (Said et al., 2020).
Synthesis and Characterization of Compounds
Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to this chemical, examining their anti-inflammatory properties. They provide valuable information on the structural characteristics and potential therapeutic applications of these compounds (Ahmed, Molvi, & Khan, 2017).
Antimicrobial and Antifungal Activities
Gan, Fang, and Zhou (2010) explored the antibacterial and antifungal activities of azole-containing piperazine derivatives, providing insights into the potential of these compounds in addressing infectious diseases (Gan, Fang, & Zhou, 2010).
Synthesis of Antidepressants
Orus et al. (2002) synthesized benzo[b]thiophene derivatives for potential use as antidepressants, focusing on dual activity at serotonin receptors and transporters. This research contributes to the development of new pharmacological treatments for depression (Orus et al., 2002).
Synthesis and COX Inhibitory Activity
Ertas et al. (2022) worked on synthesizing derivatives of this compound and investigated their COX inhibitory activities. This research is significant in understanding the anti-inflammatory potential of these compounds (Ertas et al., 2022).
Neuroprotective Activities
Gao, Ma, and Xu (2022) designed and synthesized edaravone derivatives, including a benzylpiperazine moiety, to evaluate their neuroprotective activities. This research opens avenues for treating cerebral ischemic stroke (Gao, Ma, & Xu, 2022).
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCAZNCSGWAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)
![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)